

In-depth Technical Guide: 8-(3-Pyridyl)theophylline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-(3-Pyridyl)theophylline

Cat. No.: B089744

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Disclaimer: Despite extensive research, a specific CAS number and detailed experimental data for **8-(3-Pyridyl)theophylline**, identified by the IUPAC name 1,3-dimethyl-8-(pyridin-3-yl)-7H-purine-2,6-dione, could not be located in publicly available scientific literature and chemical databases. The information presented herein is a compilation of established knowledge regarding the synthesis and biological context of closely related theophylline and xanthine derivatives, intended to provide a foundational understanding for researchers, scientists, and drug development professionals.

Core Compound Identification

While a specific CAS number for **8-(3-Pyridyl)theophylline** remains elusive, its structural and chemical identity can be precisely defined.

Table 1: Compound Identification

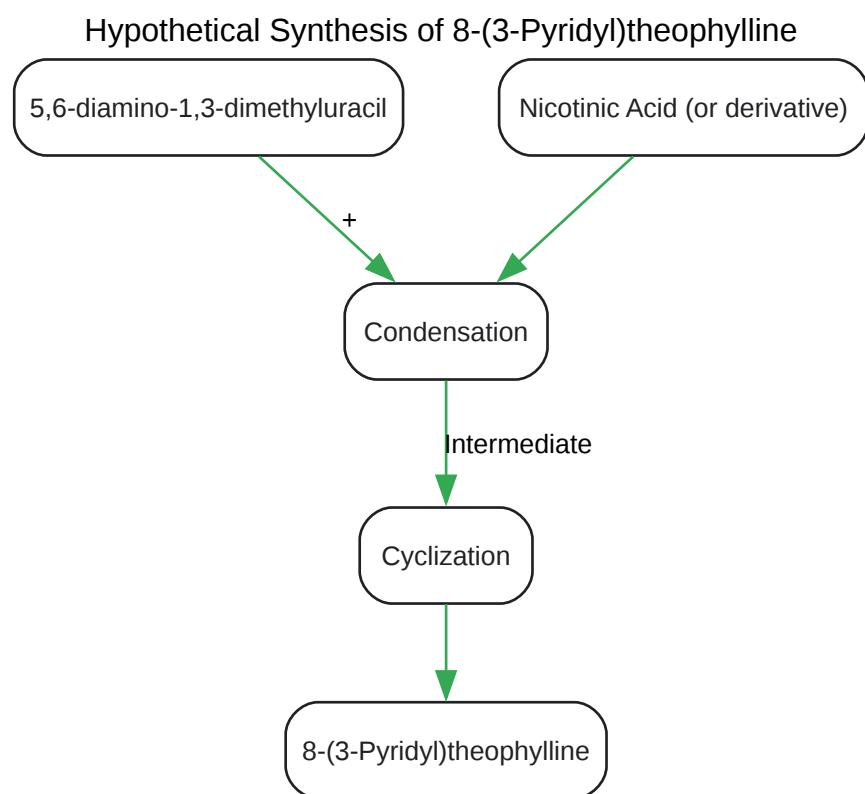
Parameter	Value
Common Name	8-(3-Pyridyl)theophylline
IUPAC Name	1,3-dimethyl-8-(pyridin-3-yl)-7H-purine-2,6-dione
Molecular Formula	C ₁₂ H ₁₁ N ₅ O ₂
Molecular Weight	257.25 g/mol
Chemical Structure	(Awaiting experimentally confirmed data)

Hypothetical Synthesis and Experimental Protocol

Based on established synthetic methodologies for 8-substituted xanthine derivatives, a plausible route for the synthesis of **8-(3-Pyridyl)theophylline** can be proposed. The most common and effective method involves the condensation of a 5,6-diaminouracil derivative with a suitable pyridine-containing reactant.

General Synthetic Pathway

The synthesis of 8-substituted theophylline derivatives typically follows a well-documented pathway involving the Traube purine synthesis or similar cyclization reactions. A likely synthetic route for **8-(3-Pyridyl)theophylline** would involve the reaction of 5,6-diamino-1,3-dimethyluracil with nicotinic acid or one of its activated derivatives.



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Caption: A potential synthetic workflow for **8-(3-Pyridyl)theophylline**.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on the synthesis of similar 8-aryl-xanthine compounds. This protocol has not been experimentally validated for the synthesis of **8-(3-Pyridyl)theophylline** and should be adapted and optimized by qualified researchers.

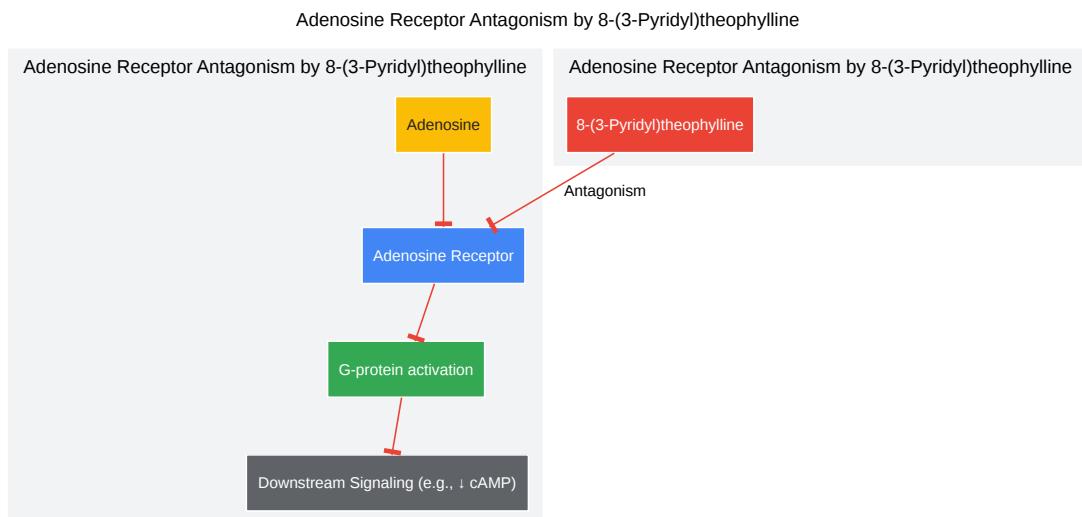
- Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1 equivalent of 5,6-diamino-1,3-dimethyluracil and 1.1 equivalents of nicotinic acid in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Condensation: Add a condensing agent, such as phosphorus oxychloride (POCl_3) or a carbodiimide (e.g., DCC, EDC), dropwise to the reaction mixture at room temperature.
- Cyclization: After the initial condensation, heat the reaction mixture to reflux (typically 120-150 °C) for several hours to facilitate the cyclization and formation of the purine ring system. The reaction progress should be monitored by an appropriate technique, such as thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion of the reaction, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-water to precipitate the crude product. The precipitate is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
- Characterization: The final product should be characterized by standard analytical techniques, including ^1H NMR, ^{13}C NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.

Potential Biological Activity and Signaling Pathways

Theophylline and its derivatives are well-known for their pharmacological effects, primarily as adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors. It is highly probable that **8-(3-Pyridyl)theophylline** would exhibit similar activities.

Adenosine Receptor Antagonism

The introduction of an aromatic substituent at the 8-position of the xanthine core is a common strategy for developing potent and selective adenosine receptor antagonists. The pyridyl group in **8-(3-Pyridyl)theophylline** would likely confer affinity for one or more of the adenosine receptor subtypes (A₁, A_{2a}, A_{2e}, and A₃). The specific selectivity profile would need to be determined experimentally.



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Caption: Inhibition of adenosine signaling by **8-(3-Pyridyl)theophylline**.

Phosphodiesterase Inhibition

Theophylline is a non-selective PDE inhibitor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This mechanism contributes to its bronchodilatory effects. 8-substitution can modulate the PDE inhibitory activity of the xanthine scaffold.

Quantitative Data and Further Research

As no specific experimental data for **8-(3-Pyridyl)theophylline** has been identified, the following tables are presented as templates for the types of quantitative data that would be essential to characterize this compound.

Table 2: Hypothetical Adenosine Receptor Binding Affinity (Ki, nM)

Compound	A ₁ Receptor	A _{2a} Receptor	A _{2e} Receptor	A ₃ Receptor
8-(3-Pyridyl)theophylline	Data Needed	Data Needed	Data Needed	Data Needed
Theophylline	~10,000	~10,000	~25,000	~15,000

Table 3: Hypothetical Phosphodiesterase Inhibition (IC₅₀, μM)

Compound	PDE1	PDE2	PDE3	PDE4	PDE5
8-(3-Pyridyl)theophylline	Data Needed				
Theophylline	~150	~200	~50	~100	~100

Further research is imperative to synthesize and characterize **8-(3-Pyridyl)theophylline**, determine its physicochemical properties, and evaluate its pharmacological profile. This would involve a comprehensive assessment of its activity at adenosine receptors and phosphodiesterases, as well as in vitro and in vivo studies to explore its therapeutic potential.

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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com